molecular formula C14H11ClO B189140 2-Chloro-4'-methylbenzophenone CAS No. 5953-00-4

2-Chloro-4'-methylbenzophenone

Cat. No. B189140
CAS RN: 5953-00-4
M. Wt: 230.69 g/mol
InChI Key: WIKUXHHNKRKVGJ-UHFFFAOYSA-N
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Description

2-Chloro-4’-methylbenzophenone is a member of benzophenones . It is a useful research chemical and may be used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis[(2-chlorophenyl)methanone] .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4’-methylbenzophenone is C14H11ClO . The InChI representation is InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 . The Canonical SMILES representation is CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4’-methylbenzophenone is 230.69 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .

Scientific Research Applications

  • Phototransformation and Environmental Impact : The phototransformation of similar compounds like 4-chloro-2-methylphenol in various water conditions has been studied. The presence of humic substances can significantly enhance the photodegradation rate of such compounds under specific light conditions (Vialaton et al., 1998).

  • Chemical Synthesis and Modification : Treatment of 2-methylphenols, which are structurally related to 2-Chloro-4'-methylbenzophenone, with specific reagents leads to dearomatizing and other chemical transformations, offering potential pathways for chemical synthesis and modification (Quideau et al., 2005).

  • Electrochemical Applications : The electroreduction of 4-methylbenzophenone, a compound similar to 2-Chloro-4'-methylbenzophenone, has been investigated, showing potential for use in asymmetric induction and electrochemical processes (Schwientek et al., 1999).

  • Photoreactor Performance : Light-driven reactions of 2-methylbenzophenones in a microfluidic photoreactor have shown improved yields and reaction rates. This could have implications for industrial applications and organic synthesis (Mateos et al., 2018).

  • Food Safety Analysis : The detection of 4-methylbenzophenone in food products, such as breakfast cereals, has been researched, highlighting the importance of monitoring such compounds for consumer safety (Van Hoeck et al., 2010).

  • Thermodynamic Properties : Studies on the enthalpies of formation of various methylbenzophenones provide crucial data for understanding their thermodynamic properties, which is essential for their use in chemical reactions and processes (Silva et al., 2006).

  • Crystal Structure Analysis : The crystal phases of 4-methylbenzophenone have been explored, providing insights into the material's physical properties, which could be relevant for its application in material science and engineering (Kutzke et al., 1996).

  • Pharmaceutical Research : Synthesis pathways for creating efavirenz analogues, a class of non-nucleoside reverse transcriptase inhibitors used in HIV treatment, involve compounds structurally similar to 2-Chloro-4'-methylbenzophenone, indicating its potential relevance in pharmaceutical research (Hamed, 2004).

  • Biodegradation Studies : Biotransformation studies of related compounds like 4-chloro-2-nitrophenol by specific bacterial strains can shed light on the environmental fate and potential biodegradation pathways of 2-Chloro-4'-methylbenzophenone (Arora & Jain, 2012).

  • Polymer Research : Research on the stabilization of polymers using derivatives of benzophenone suggests potential applications of 2-Chloro-4'-methylbenzophenone in materials science, particularly in enhancing the durability and stability of polymers (Hodgeman, 1979).

Safety and Hazards

2-Chloro-4’-methylbenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Mechanism of Action

Target of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting that their targets may be related to cell proliferation pathways .

Mode of Action

It’s known that benzophenone derivatives can undergo reactions at the benzylic position, which is resonance stabilized . This suggests that the compound might interact with its targets through a mechanism involving resonance stabilization.

Result of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity . This suggests that the compound may induce changes in cell proliferation and survival, potentially leading to the death of tumor cells.

properties

IUPAC Name

(2-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKUXHHNKRKVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208218
Record name Benzophenone, 2-chloro-4'-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4'-methylbenzophenone

CAS RN

5953-00-4
Record name (2-Chlorophenyl)(4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5953-00-4
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Record name Benzophenone, 2-chloro-4'-methyl-
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Record name 5953-00-4
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Record name Benzophenone, 2-chloro-4'-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4'-methylbenzophenone
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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